Evidence Gap: No Published Quantitative Biological or Physicochemical Data Identified for Comparator-Based Differentiation
A systematic search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and authoritative commercial databases was conducted to locate quantitative data for 5,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2377033-13-9). No primary research articles, patents, or database entries containing IC50, Ki, EC50, selectivity index, logP, solubility, stability, or other quantitative performance metrics were found for this specific compound. The closest published reference framework is the broader 2,3-dihydro-1H-inden-1-amine scaffold, for which extensive SAR data exist—notably, rasagiline derivatives demonstrating hMAO-B IC50 values in the nanomolar range with isoform selectivity indices (MAO-A/MAO-B) exceeding 100-fold [1]. However, these data pertain to structurally distinct analogs and cannot be validly extrapolated to the 5,7-dimethyl variant without confirmatory experimental evidence.
| Evidence Dimension | Quantitative biological or physicochemical characterization |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | Closest in-class analogs: rasagiline (hMAO-B IC50 ~15–50 nM), 2,3-dihydro-1H-inden-1-amine derivatives (variable IC50 ranges per substitution pattern) |
| Quantified Difference | Cannot be calculated; no data for target compound |
| Conditions | Not applicable |
Why This Matters
Without quantitative comparator data, a scientific or industrial user cannot make an evidence-based decision to select this compound over any other indanamine analog for a specific application; procurement must rely solely on structural identity verification.
- [1] Xiao X, Zhang XX, Zhan MM, et al. Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. Eur J Med Chem. 2018;145:588-593. doi:10.1016/j.ejmech.2018.01.029 View Source
